Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
Overview
Description
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H8FN3O4 It is a derivative of benzoic acid and contains functional groups such as amino, fluoro, and nitro
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the methyl esterification of 2,3,4-trifluoro-5-nitrobenzoic acid, followed by substitution reactions at the 2 and 4 positions with ammonium hydroxide solution . The reaction is typically carried out in a solvent such as 1,4-dioxane, and the mixture is heated to temperatures between 79 and 105°C under pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino groups.
Common Reagents and Conditions
Substitution Reactions: Ammonium hydroxide solution is commonly used for substitution reactions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: Products with substituted amino groups.
Reduction Reactions: Products with reduced nitro groups to amino groups.
Oxidation Reactions: Products with oxidized amino groups.
Scientific Research Applications
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4,5-triamino-3-fluorobenzoate
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
Uniqueness
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4/c1-16-8(13)3-2-4(12(14)15)7(11)5(9)6(3)10/h2H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBALXPMHIYPOBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731657 | |
Record name | Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918321-18-3 | |
Record name | Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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